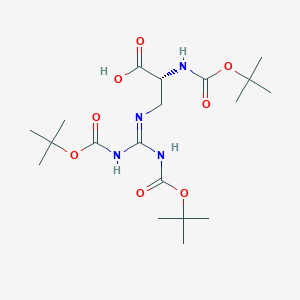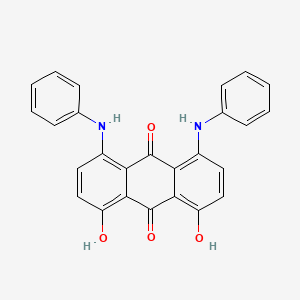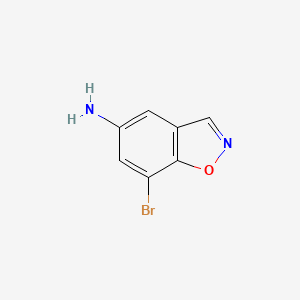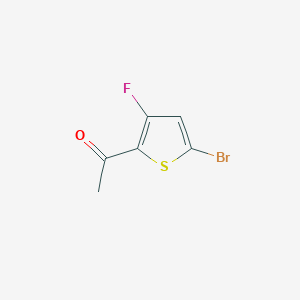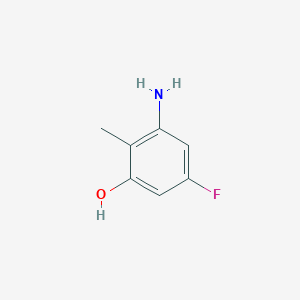![molecular formula C19H15FN2O2S B13136704 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one CAS No. 918542-97-9](/img/structure/B13136704.png)
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one is a complex organic compound that belongs to the class of bipyridines This compound is characterized by the presence of an acetyl group, a fluorophenyl thioether, and a bipyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated bipyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Another method involves the thiolation of a halogenated bipyridine with a fluorophenyl thiol compound. This step is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce the acetyl group to an alcohol.
Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated bipyridine with sodium hydride in DMF or potassium tert-butoxide in THF.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted bipyridines.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and electronic devices.
Wirkmechanismus
The mechanism of action of 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one involves its interaction with molecular targets such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. Additionally, the fluorophenyl thioether moiety can interact with hydrophobic pockets in proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Acetyl-3-(4-fluorophenyl)isoxazole
- N-(4-fluorophenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide
- 2-(5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone
Uniqueness
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one is unique due to its combination of an acetyl group, a fluorophenyl thioether, and a bipyridine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
918542-97-9 |
|---|---|
Molekularformel |
C19H15FN2O2S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
5-acetyl-3-(4-fluorophenyl)sulfanyl-4-methyl-1-pyridin-4-ylpyridin-2-one |
InChI |
InChI=1S/C19H15FN2O2S/c1-12-17(13(2)23)11-22(15-7-9-21-10-8-15)19(24)18(12)25-16-5-3-14(20)4-6-16/h3-11H,1-2H3 |
InChI-Schlüssel |
MPZXUMPEPGAFJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=NC=C2)SC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



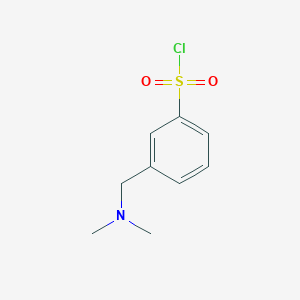
![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)

![1-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]ethan-1-one](/img/structure/B13136637.png)
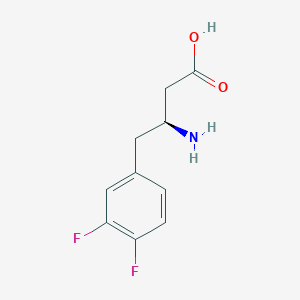

![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
